4-(Piperazin-2-YL)benzonitrile
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Description
“4-(Piperazin-2-YL)benzonitrile” is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is also known by its IUPAC name “4-(1-piperazinyl)benzonitrile” and has an InChI code of 1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 .
Synthesis Analysis
The synthesis of “4-(Piperazin-2-YL)benzonitrile” and its derivatives has been explored in various studies . For instance, one study described the synthesis of a chloroacetamide derivative of norfloxacin (compound 2) by treating it with chloroacetyl chloride in tetrahydrofuran (THF) alkalized with triethylamine (TEA) .Molecular Structure Analysis
The molecular structure of “4-(Piperazin-2-YL)benzonitrile” consists of a six-membered ring containing two nitrogen atoms in opposite positions . It contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 2 secondary amine(s) (aliphatic), and 1 nitrile(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions involving “4-(Piperazin-2-YL)benzonitrile” have been studied in the context of its potential as an antimicrobial agent . The compound has been shown to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .It is stored at room temperature and shipped at the same temperature .
Safety And Hazards
The safety information for “4-(Piperazin-2-YL)benzonitrile” indicates that it is associated with some hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed or in contact with skin .
Future Directions
properties
CAS RN |
65709-35-5 |
---|---|
Product Name |
4-(Piperazin-2-YL)benzonitrile |
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-piperazin-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-4,11,13-14H,5-6,8H2 |
InChI Key |
XIBWDDFMRMJKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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